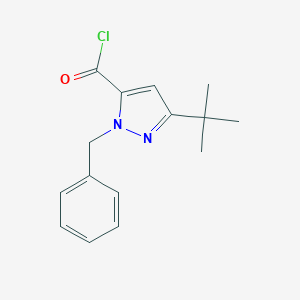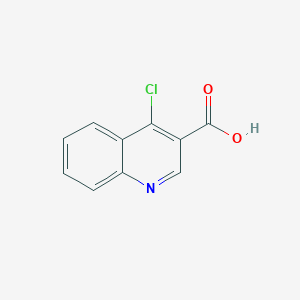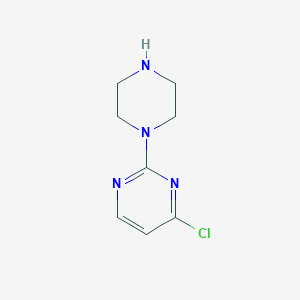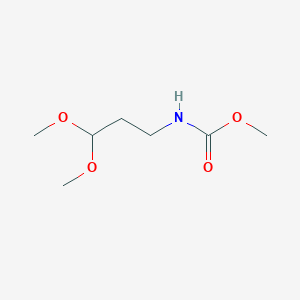
Ethanethioic acid, S-(2-(2-((2-methoxyphenoxy)methyl)-1-pyrrolidinyl)-2-oxoethyl) ester, (S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanethioic acid, S-(2-(2-((2-methoxyphenoxy)methyl)-1-pyrrolidinyl)-2-oxoethyl) ester, (S)-, commonly known as S-Methyl-L-Cysteine sulfoxide (SMCS), is a naturally occurring organic compound found in Allium species such as garlic and onions. SMCS is a derivative of L-cysteine, a non-essential amino acid that plays a crucial role in protein synthesis and detoxification in the body. In recent years, SMCS has gained significant attention due to its potential health benefits and its use in various scientific research applications.
Mécanisme D'action
The exact mechanism of action of Ethanethioic acid, S-(2-(2-((2-methoxyphenoxy)methyl)-1-pyrrolidinyl)-2-oxoethyl) ester, (S)- is not fully understood, but it is believed to work by scavenging free radicals and reducing oxidative stress in the body. Ethanethioic acid, S-(2-(2-((2-methoxyphenoxy)methyl)-1-pyrrolidinyl)-2-oxoethyl) ester, (S)- has also been shown to modulate various signaling pathways involved in cell proliferation and apoptosis, which may contribute to its anti-cancer activity.
Biochemical and physiological effects:
Ethanethioic acid, S-(2-(2-((2-methoxyphenoxy)methyl)-1-pyrrolidinyl)-2-oxoethyl) ester, (S)- has been shown to have a number of biochemical and physiological effects in the body. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and glutathione peroxidase, which help to protect cells from oxidative damage. Ethanethioic acid, S-(2-(2-((2-methoxyphenoxy)methyl)-1-pyrrolidinyl)-2-oxoethyl) ester, (S)- has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Ethanethioic acid, S-(2-(2-((2-methoxyphenoxy)methyl)-1-pyrrolidinyl)-2-oxoethyl) ester, (S)- in lab experiments is its low toxicity and high solubility in water and ethanol. This makes it easy to administer to cells and animals without causing any adverse effects. However, one limitation of using Ethanethioic acid, S-(2-(2-((2-methoxyphenoxy)methyl)-1-pyrrolidinyl)-2-oxoethyl) ester, (S)- is its relatively short half-life in the body, which may limit its effectiveness in certain applications.
Orientations Futures
There are several future directions for research on Ethanethioic acid, S-(2-(2-((2-methoxyphenoxy)methyl)-1-pyrrolidinyl)-2-oxoethyl) ester, (S)-. One area of interest is its potential use in the prevention and treatment of cancer. Ethanethioic acid, S-(2-(2-((2-methoxyphenoxy)methyl)-1-pyrrolidinyl)-2-oxoethyl) ester, (S)- has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo, and further studies are needed to determine its efficacy in humans. Another area of interest is its potential use in the treatment of cardiovascular disease. Ethanethioic acid, S-(2-(2-((2-methoxyphenoxy)methyl)-1-pyrrolidinyl)-2-oxoethyl) ester, (S)- has been shown to have beneficial effects on blood pressure and lipid metabolism, and further studies are needed to determine its long-term effects on cardiovascular health. Finally, Ethanethioic acid, S-(2-(2-((2-methoxyphenoxy)methyl)-1-pyrrolidinyl)-2-oxoethyl) ester, (S)- may have potential as a dietary supplement or functional food ingredient, and further studies are needed to determine its safety and efficacy in humans.
Conclusion:
In conclusion, Ethanethioic acid, S-(2-(2-((2-methoxyphenoxy)methyl)-1-pyrrolidinyl)-2-oxoethyl) ester, (S)- is a naturally occurring organic compound with potential health benefits and various scientific research applications. While more research is needed to fully understand its mechanism of action and therapeutic potential, Ethanethioic acid, S-(2-(2-((2-methoxyphenoxy)methyl)-1-pyrrolidinyl)-2-oxoethyl) ester, (S)- has shown promise as a potential treatment for cancer, cardiovascular disease, and other conditions. Its low toxicity and high solubility make it an attractive candidate for further research and development.
Méthodes De Synthèse
Ethanethioic acid, S-(2-(2-((2-methoxyphenoxy)methyl)-1-pyrrolidinyl)-2-oxoethyl) ester, (S)- can be synthesized through the oxidation of S-methyl-L-cysteine with hydrogen peroxide or sodium hypochlorite. The resulting product is a white crystalline powder that is soluble in water and ethanol.
Applications De Recherche Scientifique
Ethanethioic acid, S-(2-(2-((2-methoxyphenoxy)methyl)-1-pyrrolidinyl)-2-oxoethyl) ester, (S)- has been extensively studied for its potential therapeutic effects in various diseases such as cancer, cardiovascular disease, and diabetes. The compound has been shown to possess antioxidant, anti-inflammatory, and anti-cancer properties, making it a promising candidate for the development of new drugs.
Propriétés
Numéro CAS |
161364-88-1 |
|---|---|
Formule moléculaire |
C16H21NO4S |
Poids moléculaire |
323.4 g/mol |
Nom IUPAC |
S-[2-[(2S)-2-[(2-methoxyphenoxy)methyl]pyrrolidin-1-yl]-2-oxoethyl] ethanethioate |
InChI |
InChI=1S/C16H21NO4S/c1-12(18)22-11-16(19)17-9-5-6-13(17)10-21-15-8-4-3-7-14(15)20-2/h3-4,7-8,13H,5-6,9-11H2,1-2H3/t13-/m0/s1 |
Clé InChI |
ARYIGUABCXSPSO-ZDUSSCGKSA-N |
SMILES isomérique |
CC(=O)SCC(=O)N1CCC[C@H]1COC2=CC=CC=C2OC |
SMILES |
CC(=O)SCC(=O)N1CCCC1COC2=CC=CC=C2OC |
SMILES canonique |
CC(=O)SCC(=O)N1CCCC1COC2=CC=CC=C2OC |
Autres numéros CAS |
161364-88-1 |
Synonymes |
2-acetylsulfanyl-1-[(2S)-2-[(2-methoxyphenoxy)methyl]pyrrolidin-1-yl]e thanone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6H-Pentaleno[1,6a-b]furan-6-one,2-ethoxyoctahydro-(9CI)](/img/structure/B62497.png)
![4,5,6,7-Tetrahydrothiazolo[5,4-C]pyridine](/img/structure/B62498.png)




![5,6-Dihydro-4H-thieno[3,4-c]pyrrole-1-carbonitrile](/img/structure/B62507.png)





